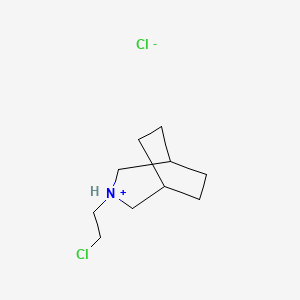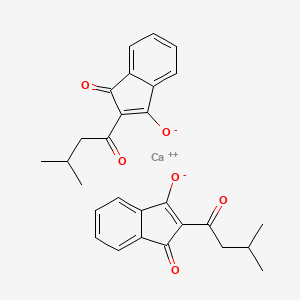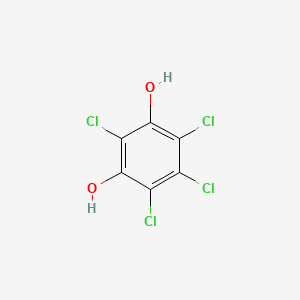
Tetrachlororesorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrachlororesorcinol is a chlorinated derivative of resorcinol, with the molecular formula C6H2Cl4O2 . It is a crystalline solid that is primarily used in various chemical processes and research applications. The compound is known for its stability and reactivity, making it a valuable substance in both industrial and scientific settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrachlororesorcinol can be synthesized through the chlorination of resorcinol. The process typically involves the reaction of resorcinol with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the resorcinol molecule .
Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chlorination reactors. The process involves the continuous feeding of resorcinol and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Tetrachlororesorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrachlorobenzoquinone.
Reduction: Reduction reactions can convert it back to less chlorinated resorcinol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Tetrachlorobenzoquinone
Reduction: Dichlororesorcinol or trichlororesorcinol
Substitution: Various substituted resorcinol derivatives.
Aplicaciones Científicas De Investigación
Tetrachlororesorcinol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and as a reagent in various organic reactions.
Biology: this compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly for its antiseptic and disinfectant properties.
Industry: It is used in the production of dyes, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tetrachlororesorcinol involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme activity, leading to its antimicrobial effects. The compound can also inhibit the synthesis of certain biomolecules by interacting with key enzymes and pathways .
Comparación Con Compuestos Similares
Pentachlorophenol: Another chlorinated phenol used as a pesticide and disinfectant.
Tetrachlorohydroquinone: A related compound with similar chemical properties.
Trichlororesorcinol: A less chlorinated derivative of resorcinol
Uniqueness: Tetrachlororesorcinol is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly useful in various chemical processes and research applications .
Propiedades
Número CAS |
28520-00-5 |
|---|---|
Fórmula molecular |
C6H2Cl4O2 |
Peso molecular |
247.9 g/mol |
Nombre IUPAC |
2,4,5,6-tetrachlorobenzene-1,3-diol |
InChI |
InChI=1S/C6H2Cl4O2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H |
Clave InChI |
SBQZVLLSNGZXLX-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


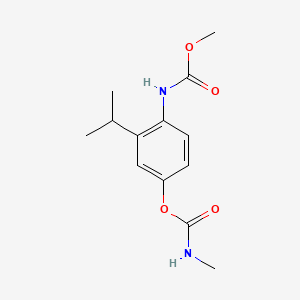
![Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B13740902.png)


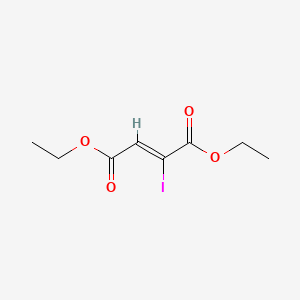

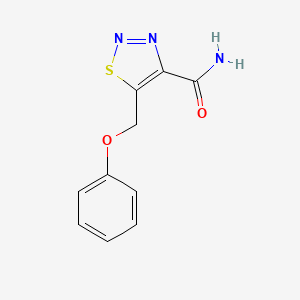
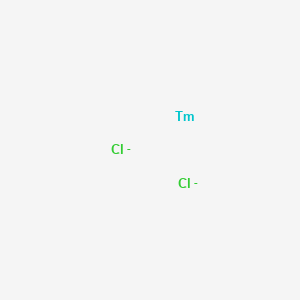
![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
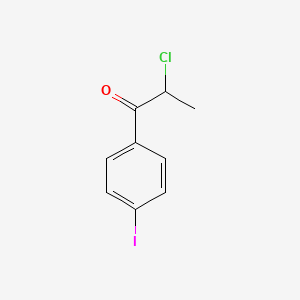
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)

